5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid
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Overview
Description
5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring a bromine atom and a methoxyphenyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid typically involves the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Coupling Reaction: The final step involves coupling the brominated benzoic acid with the methoxyphenyl group.
One common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions typically include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing output.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-methoxybenzoic acid
- 3-bromo-2-methoxybenzoic acid
- 5-bromo-2-hydroxy-3-methoxybenzaldehyde
Uniqueness
5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H13BrO4 |
---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H13BrO4/c1-19-12-4-2-3-10(7-12)9-20-14-6-5-11(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
RHNMHQNTNNSFMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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